Spectroscopic Analysis and Structural Elucidation of Piperazine, 1-(2-piperidinyl)-(9CI)
Spectroscopic Analysis and Structural Elucidation of Piperazine, 1-(2-piperidinyl)-(9CI)
Target Analyte: Piperazine, 1-(2-piperidinyl)-(9CI) | CAS Registry Number: 343868-64-4 Molecular Formula: C₉H₁₉N₃ | Molecular Weight: 169.27 g/mol
Executive Summary
Piperazine and piperidine derivatives are foundational scaffolds in neuropharmacology, frequently acting as potent antagonists for dopamine and serotonin receptors[1], as well as selective adenosine receptor inverse agonists[2]. The compound 1-(2-piperidinyl)piperazine presents a unique analytical challenge due to its aminal-like C2 linkage (a single carbon bonded to two basic nitrogens) and extreme conformational flexibility.
As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we dissect the mechanistic causality behind the spectroscopic behavior of saturated nitrogen-rich heterocycles[3], providing a self-validating framework for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C and ¹H NMR chemical shifts of piperidine and piperazine rings are highly sensitive to their conformational states (chair-to-chair interconversion) and the rate of nitrogen inversion[4]. The critical feature of 1-(2-piperidinyl)piperazine is the highly deshielded C2' methine proton, which sits in an electron-withdrawing geminal diamine environment.
Mechanistic Causality in NMR Acquisition
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Solvent Acid-Sensitivity: The aminal C-N bond is highly susceptible to acid-catalyzed hydrolysis. Standard CDCl₃ undergoes photolytic degradation to produce trace DCl. If untreated CDCl₃ is used, the basic nitrogens will protonate, shifting the spectra unpredictably and potentially degrading the molecule.
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Conformational Broadening: At 298K, the intermediate exchange rate of the piperazine/piperidine ring flipping causes severe peak broadening. Variable Temperature (VT) NMR is required to accelerate this exchange and achieve sharp, time-averaged signals.
Self-Validating NMR Protocol
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Solvent Neutralization (Validation Step): Pass 1.0 mL of CDCl₃ through a 2 cm plug of activated basic alumina (Brockmann Grade I). Verify solvent neutrality using pH paper prior to sample introduction to prevent aminal degradation.
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Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of the neutralized CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
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Initial Acquisition (298K): Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Acquire a standard 1D ¹H spectrum.
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VT-NMR Optimization: If the aliphatic methylene protons (2.00–3.00 ppm) exhibit line broadening >5 Hz, incrementally increase the probe temperature to 330K–340K until coalescence is surpassed and sharp peaks are obtained.
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2D Elucidation: Run gradient-selected HSQC and HMBC to unequivocally assign the C2' aminal carbon (~72 ppm) and distinguish the overlapping piperazine/piperidine methylenes.
Fig 1: Self-validating NMR workflow for nitrogen-rich saturated heterocycles.
Table 1: Diagnostic NMR Chemical Shifts (Time-Averaged, CDCl₃)
| Nucleus | Position | Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | C2' (Piperidine) | 3.20 - 3.50 | dd | 1H | Aminal methine (N-CH-N) |
| ¹H | C2, C6 (Piperazine) | 2.40 - 2.60 | m | 4H | Methylene adjacent to N1 |
| ¹H | N-H (Both rings) | 1.80 - 2.20 | br s | 2H | Exchangeable secondary amines |
| ¹³C | C2' (Piperidine) | 70.0 - 75.0 | - | - | Deshielded aminal carbon |
| ¹³C | C2, C6 (Piperazine) | 50.0 - 55.0 | - | - | Aliphatic C-N carbons |
| ¹³C | C4', C5' (Piperidine) | 22.0 - 26.0 | - | - | Aliphatic backbone |
Mass Spectrometry (LC-MS/MS) Profiling
Given the presence of three basic amine centers, 1-(2-piperidinyl)piperazine possesses an exceptionally high proton affinity. Electrospray Ionization in positive mode (ESI+) is the definitive choice for this molecule.
Mechanistic Causality in Fragmentation
Collision-Induced Dissociation (CID) targets the weakest bonds in a molecule. The aminal C-N bond connecting the two rings is significantly weaker than the backbone C-C bonds. Consequently, α-cleavage at this junction dominates the MS/MS spectrum, yielding highly diagnostic piperidinium and piperazinium cations.
Self-Validating LC-MS/MS Protocol
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System Calibration (Validation Step): Prior to analysis, infuse a standard polytyrosine tuning mix to verify mass accuracy (<5 ppm error) and calibrate the electron multiplier gain.
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Mobile Phase Preparation: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic nitrogens to maximize ESI+ efficiency, while avoiding strong acids (like TFA) that could degrade the aminal bond in aqueous solution.
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Source Optimization: Set capillary voltage to +3.5 kV and desolvation temperature to 350°C to facilitate rapid droplet evaporation for this highly polar analyte.
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CID Fragmentation: Isolate the [M+H]⁺ precursor ion at m/z 170.2 in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon in Q2. Scan Q3 from m/z 50 to 200.
Fig 2: ESI-MS/MS CID fragmentation pathway of 1-(2-piperidinyl)piperazine.
Table 2: Diagnostic MS/MS Product Ions
| m/z (Observed) | Ion Type | Relative Abundance | Structural Assignment |
| 170.2 | [M+H]⁺ | 100% (Low CE) | Protonated intact molecule |
| 153.1 | [M+H-NH₃]⁺ | 15% | Loss of ammonia from the piperidine ring |
| 85.1 | [Fragment]⁺ | 80% (High CE) | Piperazinium cation (C₄H₉N₂⁺) |
| 84.1 | [Fragment]⁺ | 95% (High CE) | Piperidinium cation (C₅H₁₀N⁺) |
Infrared (ATR-FTIR) Vibrational Analysis
Infrared spectroscopy provides rapid orthogonal confirmation of the secondary amine functional groups and the saturated sp³ carbon backbone.
Mechanistic Causality in ATR Sampling
Free-base polyamines are highly alkaline and can chemically etch standard Zinc Selenide (ZnSe) ATR crystals over repeated exposures. Therefore, a monolithic Diamond ATR crystal must be utilized. Diamond is chemically inert, ensuring the optical integrity of the system remains uncompromised.
Self-Validating ATR-FTIR Protocol
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Instrument Validation: Perform a polystyrene film transmission test prior to analysis to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ band).
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Background Collection: Clean the diamond crystal with LC-MS grade isopropanol. Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric H₂O and CO₂.
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Sample Application: Apply 2-3 mg of the neat compound directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Intimate optical contact between the sample and the crystal is strictly required to prevent baseline sloping and ensure accurate relative peak intensities.
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Data Processing: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to compensate for the wavelength-dependent depth of penetration of the evanescent wave.
Table 3: Characteristic IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Assignment |
| 3250 - 3350 | Medium | Broad, Bifurcated | N-H stretch (overlapping piperidine/piperazine secondary amines) |
| 2850 - 2950 | Strong | Sharp | C-H stretch (aliphatic sp³ backbone) |
| 1440 - 1450 | Medium | Sharp | CH₂ bending (scissoring deformation) |
| 1100 - 1150 | Strong | Sharp | C-N stretch (aliphatic amines) |
Sources
- 1. WO1993016073A1 - Piperazine and piperidine derivatives, and their use as antipsychotics - Google Patents [patents.google.com]
- 2. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
